molecular formula C12H18FN3O2 B2992588 5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine CAS No. 2380174-16-1

5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine

Cat. No.: B2992588
CAS No.: 2380174-16-1
M. Wt: 255.293
InChI Key: LOULMHAAXMGTOE-UHFFFAOYSA-N
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Description

5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine: is a synthetic organic compound that features a pyrimidine ring substituted with a fluoro group and a piperidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine typically involves multi-step organic reactions. One common approach is the nucleophilic substitution reaction where a fluoro group is introduced to the pyrimidine ring. The piperidine moiety can be attached through a series of amination and etherification reactions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes can enhance efficiency and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the fluoro group or the pyrimidine ring, potentially yielding defluorinated or reduced pyrimidine derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like sodium hydride and alkyl halides facilitate substitution reactions.

Major Products Formed:

    Oxidation: N-oxides of the piperidine moiety.

    Reduction: Defluorinated pyrimidine derivatives.

    Substitution: Various substituted pyrimidine compounds depending on the reagents used.

Scientific Research Applications

Chemistry: In chemistry, 5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology: In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to interact with specific enzymes or receptors makes it a valuable tool in drug discovery and development.

Medicine: In medicine, this compound has potential applications as a therapeutic agent. Its unique chemical properties may allow it to act as an inhibitor or modulator of specific biological pathways, making it a candidate for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluoro group and piperidine moiety play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

  • 5-Fluoro-2-methoxypyridine
  • 2-[1-(2-methoxyethyl)piperidin-4-yl]pyrimidine
  • 5-Fluoro-2-piperidin-4-yloxypyrimidine

Uniqueness: 5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine is unique due to the combination of its fluoro group, piperidine moiety, and pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18FN3O2/c1-17-7-6-16-4-2-11(3-5-16)18-12-14-8-10(13)9-15-12/h8-9,11H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOULMHAAXMGTOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCC(CC1)OC2=NC=C(C=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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